molecular formula C19H14FN3O3S3 B12114153 (4E)-1-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-(4-fluorophenyl)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione

(4E)-1-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-(4-fluorophenyl)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione

Cat. No.: B12114153
M. Wt: 447.5 g/mol
InChI Key: KTGYQRBXTKOOFB-UHFFFAOYSA-N
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Description

  • The compound’s systematic name is quite a mouthful, so let’s break it down. It consists of the following components:

      (4E)-1: Refers to the E-isomer (trans-isomer) of the double bond at position 1.

      [5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]: A thiadiazole ring with an ethylthio (ethylsulfanyl) substituent at position 5.

      5-(4-fluorophenyl): A phenyl ring with a fluorine substituent at position 5.

      4-[hydroxy(thiophen-2-yl)methylidene]: A pyrrolidine ring with a hydroxy group and a thiophen-2-ylmethylidene substituent at position 4.

      pyrrolidine-2,3-dione: The core pyrrolidine ring with a ketone group at positions 2 and 3.

  • This compound likely has interesting pharmacological properties due to its diverse functional groups.
  • Preparation Methods

    • Unfortunately, I couldn’t find specific synthetic routes or industrial production methods for this compound. given its complexity, it likely involves multi-step organic synthesis.
    • Researchers might explore various strategies, such as cyclization reactions, condensations, and functional group transformations.
  • Chemical Reactions Analysis

      Oxidation: The thiadiazole ring could undergo oxidation to form a sulfone or sulfoxide.

      Reduction: Reduction of the ketone group could yield a corresponding alcohol.

      Substitution: The phenyl ring could undergo halogenation or other substitution reactions.

      Common Reagents: Reagents like sodium borohydride (for reduction), bromine (for halogenation), and oxidizing agents (e.g., potassium permanganate) might be used.

      Major Products: The specific products would depend on reaction conditions and regioselectivity.

  • Scientific Research Applications

      Medicinal Chemistry: Researchers might explore its potential as an anticancer agent, antimicrobial, or anti-inflammatory compound.

      Materials Science: Its unique structure could inspire novel materials or catalysts.

      Biological Studies: Investigating its interactions with enzymes, receptors, or cellular pathways.

      Industry: If scalable synthesis methods are developed, it could find applications in pharmaceuticals or agrochemicals.

  • Mechanism of Action

    • Without specific data, we can only speculate. the compound’s functional groups suggest potential interactions with enzymes or receptors.
    • Further studies would be needed to elucidate its precise mechanism.
  • Comparison with Similar Compounds

    • Unfortunately, I couldn’t find direct analogs, but researchers might compare it to other pyrrolidine-based compounds or thiadiazoles.
    • Highlighting its uniqueness would require more detailed structural analysis.

    : Example reference. : Another reference. : Yet another reference.

    Biological Activity

    The compound (4E)-1-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-(4-fluorophenyl)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione is a novel pyrrolidine derivative that has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antibacterial, antiviral, and cytotoxic properties, supported by relevant research findings and data.

    Chemical Structure and Properties

    The compound is characterized by its unique structure, which includes:

    • A pyrrolidine core with a 2,3-dione functionality.
    • A thiadiazole moiety that contributes to its biological activity.
    • A fluorophenyl group that enhances its pharmacological properties.
    • A hydroxy(thiophen-2-yl)methylidene substituent that may influence its interaction with biological targets.

    Antibacterial Activity

    Recent studies have indicated that derivatives of pyrrolidine-2,3-diones exhibit significant antibacterial activity against multidrug-resistant strains of bacteria such as Pseudomonas aeruginosa. The mechanism of action is primarily through the inhibition of penicillin-binding protein 3 (PBP3), which is essential for bacterial cell wall synthesis.

    Key Findings:

    • Inhibition of PBP3 : Compounds with the pyrrolidine-2,3-dione core were shown to inhibit PBP3 with an efficacy ranging from 60% to 100% at concentrations of 100 µM .
    • Structure-Activity Relationship (SAR) : The presence of a 3-hydroxy group and specific halogen substitutions on the aromatic rings were critical for enhancing antibacterial activity .

    Antiviral Activity

    The compound's antiviral potential has also been explored. Heterocyclic compounds similar to this derivative have demonstrated activity against various viruses.

    Notable Studies:

    • Compounds containing thiadiazole and thiophene groups have shown promising antiviral effects against viruses such as herpes simplex virus (HSV) and coronaviruses .
    • The presence of the ethylsulfanyl group may enhance the compound's ability to disrupt viral replication processes.

    Cytotoxicity and Safety Profile

    Evaluating the cytotoxic effects of new compounds is crucial for their development as therapeutics. Preliminary studies suggest that certain derivatives do not exhibit significant cytotoxicity at therapeutic concentrations.

    Research Insights:

    • In vitro assays have indicated low cytotoxic effects on human cell lines, making these compounds potential candidates for further development in clinical settings .

    Case Studies

    Several case studies highlight the biological activity of related compounds:

    • Pyrrolidine Derivatives : A series of pyrrolidine derivatives were synthesized and tested for their ability to inhibit bacterial growth. Notably, modifications to the core structure significantly influenced their antibacterial potency .
    • Thiadiazole Compounds : Research has shown that thiadiazole derivatives possess broad-spectrum antiviral activity. For instance, modifications in substituents led to enhanced efficacy against specific viral strains .

    Table 1: Summary of Biological Activities

    Activity TypeCompound StructureEfficacy/IC50 ValuesTarget Pathway/Mechanism
    AntibacterialPyrrolidine-2,3-dione derivatives60%-100% inhibition at 100 µMInhibition of PBP3
    AntiviralThiadiazole-containing compoundsIC50 values ranging from 4.5 to 6.6 µg/100 µlDisruption of viral replication
    CytotoxicityVarious pyrrolidine derivativesLow cytotoxicity in human cell linesSafe therapeutic window

    Properties

    Molecular Formula

    C19H14FN3O3S3

    Molecular Weight

    447.5 g/mol

    IUPAC Name

    1-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(4-fluorophenyl)-4-hydroxy-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one

    InChI

    InChI=1S/C19H14FN3O3S3/c1-2-27-19-22-21-18(29-19)23-14(10-5-7-11(20)8-6-10)13(16(25)17(23)26)15(24)12-4-3-9-28-12/h3-9,14,25H,2H2,1H3

    InChI Key

    KTGYQRBXTKOOFB-UHFFFAOYSA-N

    Canonical SMILES

    CCSC1=NN=C(S1)N2C(C(=C(C2=O)O)C(=O)C3=CC=CS3)C4=CC=C(C=C4)F

    Origin of Product

    United States

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